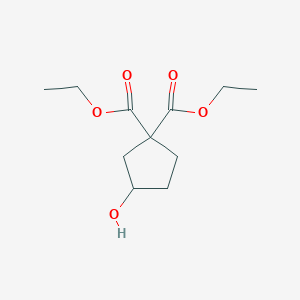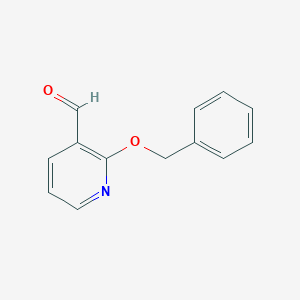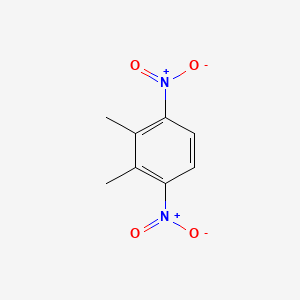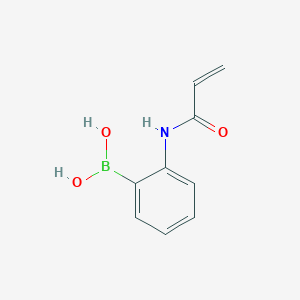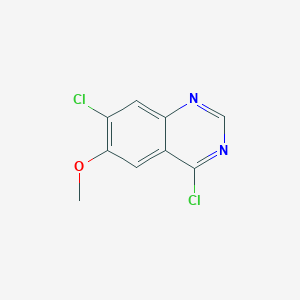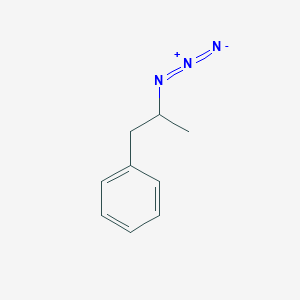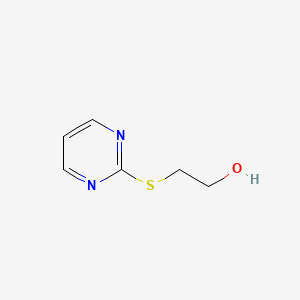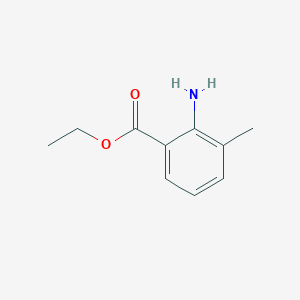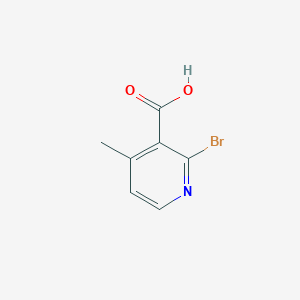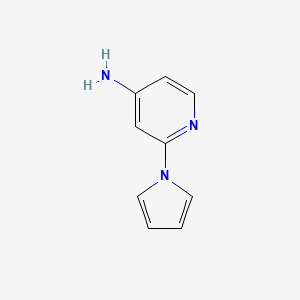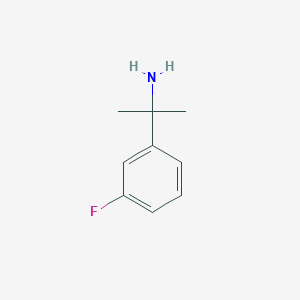
2-(3-Fluorophenyl)propan-2-amine
Übersicht
Beschreibung
2-(3-Fluorophenyl)propan-2-amine is a compound of interest in various fields of chemistry and pharmacology. It is structurally related to a variety of fluorinated phenyl compounds that have been synthesized and studied for their chemical and biological properties. The presence of the fluorine atom on the phenyl ring can significantly alter the compound's reactivity and interaction with biological targets, such as dopamine receptors .
Synthesis Analysis
The synthesis of related fluorinated phenyl compounds has been reported in the literature. For instance, 2-fluoro-2-phenyl-1-aminoethane was synthesized from styrene, and its enantiomers were separated to determine their absolute configurations . Similarly, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene . These methods provide a basis for the synthesis of 2-(3-Fluorophenyl)propan-2-amine, which could likely be synthesized through analogous pathways involving strategic functionalization of the phenyl ring and the introduction of the amino group.
Molecular Structure Analysis
The molecular structure of fluorinated phenyl compounds is characterized by the presence of a fluorine atom, which can influence the electronic distribution and steric hindrance within the molecule. The absolute configuration of such compounds can be determined using various spectroscopic methods, including fluorine NMR . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Fluorinated phenyl compounds can participate in a variety of chemical reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a chiral resolution reagent that reacts with α-chiral primary and secondary amines through regioselective ring-opening . The reactivity of these compounds can be exploited for the synthesis of more complex molecules or for the analysis of scalemic mixtures of amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Fluorophenyl)propan-2-amine can be inferred from related compounds. The introduction of fluorine into the phenyl ring can increase the lipophilicity of the molecule, which in turn can affect its binding affinities for biological receptors . The fluorine atom also contributes to the stability of the compound under various conditions, which is important for its manipulation and structural analysis . The toxicity and pharmacological effects of such compounds can vary depending on the substitution pattern on the amine group, as seen in the case of 1-(3-fluorophenyl)-2-aminoethanol and its analogs .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Pathways : Research demonstrates the synthesis of compounds related to 2-(3-Fluorophenyl)propan-2-amine through various chemical reactions, highlighting its utility as a precursor in organic synthesis. For example, the reduction of propionitrile derivatives and subsequent reactions with aromatic and heterocyclic aldehydes produce amines with potential antibacterial and antioxidant properties (Arutyunyan et al., 2012).
Corrosion Inhibition : Tertiary amines, including derivatives similar to 2-(3-Fluorophenyl)propan-2-amine, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion, indicating the material science applications of such compounds (Gao et al., 2007).
Biomedical Research
Antitumor Properties : Novel benzothiazoles, structurally similar to 2-(3-Fluorophenyl)propan-2-amine, have shown potent antitumor properties, with amino acid conjugation used to enhance water solubility and bioavailability (Bradshaw et al., 2002).
Biomolecule Labeling : The synthesis of guanidinium-functionalized polymer electrolytes through reactions involving activated fluorophenyl-amine compounds demonstrates the potential of such compounds in creating functional materials for biological applications (Kim et al., 2011).
Materials Science
Fluorescent Detectors : Research into the synthesis of optically active derivatives and their application as enantioselective fluorescent detectors for amino alcohols and metal cations showcases the versatility of fluorophenyl compounds in sensing technologies (Shaferov et al., 2020).
Fluorogenic Assays : The development of amine-reactive fluorescent sensors based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one for light-up detection of amine vapors, including their application in food spoilage detection, underscores the importance of fluorophenyl compounds in creating sensitive detection systems (Gao et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDZXNRATDMYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281107 | |
| Record name | 3-Fluoro-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propan-2-amine | |
CAS RN |
74702-89-9 | |
| Record name | 3-Fluoro-α,α-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74702-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



